Cas no 2231663-62-8 (cis-[4-(trifluoromethyl)cyclohexyl]methanamine)
cis-[4-(trifluoromethyl)cyclohexyl]methanamine Chemical and Physical Properties
Names and Identifiers
-
- [cis-4-(trifluoromethyl)cyclohexyl]methanamine
- cis-[4-(trifluoromethyl)cyclohexyl]methanamine
-
- Inchi: 1S/C8H14F3N/c9-8(10,11)7-3-1-6(5-12)2-4-7/h6-7H,1-5,12H2/t6-,7+
- InChI Key: XAKIXQQQAQHCMN-KNVOCYPGSA-N
- SMILES: C([C@@H]1CC[C@H](C(F)(F)F)CC1)N
cis-[4-(trifluoromethyl)cyclohexyl]methanamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1570178-100mg |
((1S,4s)-4-(trifluoromethyl)cyclohexyl)methanamine |
2231663-62-8 | 98% | 100mg |
¥7161 | 2023-03-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1570178-250mg |
((1S,4s)-4-(trifluoromethyl)cyclohexyl)methanamine |
2231663-62-8 | 98% | 250mg |
¥10747 | 2023-03-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1570178-500mg |
((1S,4s)-4-(trifluoromethyl)cyclohexyl)methanamine |
2231663-62-8 | 98% | 500mg |
¥14336 | 2023-03-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1570178-1g |
((1S,4s)-4-(trifluoromethyl)cyclohexyl)methanamine |
2231663-62-8 | 98% | 1g |
¥16643 | 2023-03-19 | |
| Cooke Chemical | LN8924457-100mg |
((1S |
2231663-62-8 | 4s)-4-(trifluoromethyl)cyclohexyl)methanamine | 100mg |
RMB 4092.00 | 2025-02-21 | |
| Cooke Chemical | LN8924457-250mg |
((1S |
2231663-62-8 | 4s)-4-(trifluoromethyl)cyclohexyl)methanamine | 250mg |
RMB 6141.60 | 2025-02-21 | |
| Cooke Chemical | LN8924457-500mg |
((1S |
2231663-62-8 | 4s)-4-(trifluoromethyl)cyclohexyl)methanamine | 500mg |
RMB 8192.00 | 2025-02-21 | |
| Cooke Chemical | LN8924457-1g |
((1S |
2231663-62-8 | 4s)-4-(trifluoromethyl)cyclohexyl)methanamine | 1g |
RMB 10242.40 | 2025-02-21 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ0932-100MG |
cis-[4-(trifluoromethyl)cyclohexyl]methanamine |
2231663-62-8 | 95% | 100MG |
¥ 1,920.00 | 2023-03-08 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ0932-250MG |
cis-[4-(trifluoromethyl)cyclohexyl]methanamine |
2231663-62-8 | 95% | 250MG |
¥ 3,075.00 | 2023-03-08 |
cis-[4-(trifluoromethyl)cyclohexyl]methanamine Suppliers
cis-[4-(trifluoromethyl)cyclohexyl]methanamine Related Literature
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
-
Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
-
Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
Additional information on cis-[4-(trifluoromethyl)cyclohexyl]methanamine
Cis-[4-(Trifluoromethyl)cyclohexyl)methanamine (CAS No. 2231663-62-8): A Comprehensive Overview
Cis-[4-(trifluoromethyl)cyclohexyl)methanamine], identified by its Chemical Abstracts Service (CAS) number 2231663-62-8, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This molecule, characterized by its unique structural motif, has garnered attention due to its potential applications in the development of novel therapeutic agents and as a key intermediate in synthetic chemistry. The presence of a trifluoromethyl group and a cyclohexyl backbone imparts distinct electronic and steric properties, making it a valuable candidate for further exploration.
The cis-configuration of the amine group in this compound contributes to its specific spatial arrangement, which can influence its interactions with biological targets. This stereochemical feature is particularly important in drug design, where the three-dimensional structure of a molecule often dictates its efficacy and selectivity. The trifluoromethyl group, a common pharmacophore in medicinal chemistry, enhances the lipophilicity and metabolic stability of molecules, thereby improving their bioavailability and duration of action.
In recent years, there has been growing interest in the development of fluorinated compounds for their enhanced pharmacological properties. The incorporation of fluorine atoms into organic molecules can lead to modifications in electronic distribution, metabolic pathways, and binding affinity. Cis-[4-(trifluoromethyl)cyclohexyl)methanamine exemplifies this trend, as its structure suggests potential applications in the synthesis of fluorinated drugs targeting various diseases.
One of the most compelling aspects of this compound is its utility as a building block in the synthesis of more complex molecules. The cyclohexyl moiety provides a rigid scaffold that can be modified through various chemical transformations, while the amine group serves as a reactive site for further functionalization. This flexibility makes it an attractive candidate for medicinal chemists seeking to develop novel scaffolds for drug discovery.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of molecules with greater accuracy. By leveraging molecular modeling techniques, scientists can identify potential binding interactions between cis-[4-(trifluoromethyl)cyclohexyl)methanamine and biological targets, such as enzymes or receptors. These studies have hinted at its potential role in modulating pathways associated with inflammation, pain, and neurodegeneration.
The synthesis of this compound involves multi-step organic reactions that highlight the expertise required in pharmaceutical chemistry. Key steps include the introduction of the trifluoromethyl group via cross-coupling reactions and the installation of the cyclohexyl ring through cyclization processes. Each step must be carefully optimized to ensure high yield and purity, underscoring the importance of robust synthetic methodologies.
As research continues to uncover new therapeutic targets, compounds like cis-[4-(trifluoromethyl)cyclohexyl)methanamine are poised to play a pivotal role in drug development. Their unique structural features offer opportunities for designing molecules with improved pharmacokinetic profiles and reduced side effects. Furthermore, their role as intermediates in synthetic chemistry underscores their importance in facilitating the discovery of next-generation pharmaceuticals.
The growing body of literature on fluorinated compounds underscores their significance in modern medicine. The ability to fine-tune molecular properties through fluorination has led to breakthroughs in areas such as antiviral therapy, oncology, and central nervous system disorders. Cis-[4-(trifluoromethyl)cyclohexyl)methanamine, with its intriguing structure and potential applications, is one such compound that exemplifies these advancements.
In conclusion, cis-[4-(trifluoromethyl)cyclohexyl)methanamine (CAS No. 2231663-62-8) represents a promising candidate for further investigation in pharmaceutical research. Its unique structural features, combined with its utility as a synthetic intermediate, make it a valuable asset for chemists and biologists alike. As our understanding of molecular interactions continues to evolve, compounds like this are likely to contribute significantly to the development of innovative therapeutic strategies.
2231663-62-8 (cis-[4-(trifluoromethyl)cyclohexyl]methanamine) Related Products
- 1820581-47-2(Cyclohexanemethanamine, 2-(trifluoromethyl)-, (1S,2R)-)
- 1375473-80-5(2-(trifluoromethyl)cyclohexylmethanamine)
- 1423117-61-6(3-(trifluoromethyl)adamantan-1-ylmethanamine)
- 832753-69-2([3-(trifluoromethyl)cyclohexyl]methanamine)
- 2354167-82-9(4-(2,2,2-trifluoroethyl)cyclohexylmethanamine)
- 802029-43-2([4-(trifluoromethyl)-1-bicyclo[2.2.2]octanyl]methanamine)
- 361393-85-3([4-(Trifluoromethyl)cyclohexyl]methanamine)
- 1469976-96-2([trans-4-(trifluoromethyl)cyclohexyl]methanamine)
- 1533566-66-3(3-(2,2,2-trifluoroethyl)cyclohexylmethanamine)
- 1518902-89-0(2-cyclohexyl-4,4,4-trifluorobutan-1-amine)